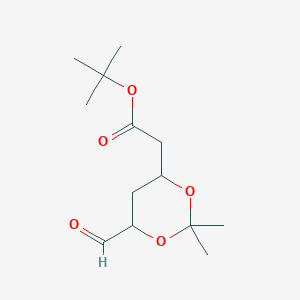
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Vue d'ensemble
Description
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate, also known as tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate, is a chemical compound with the molecular formula C13H22O5 and a molecular weight of 258.31 g/mol . This compound is primarily used as an intermediate in the synthesis of statins, particularly Rosuvastatin Calcium, which is a potent cholesterol-lowering medication .
Mécanisme D'action
Target of Action
Pitavastatin Impurity 8, also known as “1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate”, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the synthesis of cholesterol within the liver .
Mode of Action
Pitavastatin Impurity 8 acts as a competitive inhibitor of HMG-CoA Reductase . By inhibiting this enzyme, it reduces the conversion of HMG-CoA to mevalonic acid, a key step in the production of cholesterol . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by Pitavastatin Impurity 8 affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Pharmacokinetics
It reaches peak plasma concentrations about 1 hour after oral administration . Both the maximum concentration (Cmax) and the area under the curve (AUC0-inf) increase in a dose-proportional manner for single pitavastatin doses .
Result of Action
The primary result of Pitavastatin Impurity 8’s action is the reduction of abnormal cholesterol and lipid levels . This ultimately helps to reduce the risk of cardiovascular disease, including myocardial infarction and stroke . It has been shown that statins cause a 20%-22% relative reduction in major cardiovascular events for every 1 mmol/L reduction in LDL .
Action Environment
The action of Pitavastatin Impurity 8, like other statins, can be influenced by various environmental factors. For instance, diet plays a significant role in the drug’s efficacy, as it is used along with a proper diet to help lower “bad” cholesterol and fats and raise “good” cholesterol in the blood
Méthodes De Préparation
The synthesis of 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate involves several steps. One common synthetic route includes the reaction of tert-butyl acetoacetate with formaldehyde in the presence of a base to form the dioxane ring . The reaction conditions typically involve an inert atmosphere and low temperatures to ensure the stability of the intermediate products . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate is widely used in scientific research due to its role as an intermediate in the synthesis of statins . Statins are crucial in the treatment of hypercholesterolemia and cardiovascular diseases. This compound’s ability to form stable intermediates makes it valuable in medicinal chemistry for developing new therapeutic agents . Additionally, it is used in the synthesis of other bioactive molecules and in studies related to organic synthesis and reaction mechanisms .
Comparaison Avec Des Composés Similaires
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate is unique due to its specific structure, which allows it to form stable intermediates in the synthesis of statins . Similar compounds include:
tert-Butyl (4R-cis)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate: Used as an intermediate in the synthesis of other statins.
tert-Butyl (4R-cis)-6-(acetyloxy)methyl-2,2-dimethyl-1,3-dioxane-4-acetate: Another intermediate used in the synthesis of bioactive molecules.
These compounds share similar dioxane ring structures but differ in their functional groups, which influence their reactivity and applications .
Propriétés
IUPAC Name |
tert-butyl 2-(6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQIIXBSQLRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
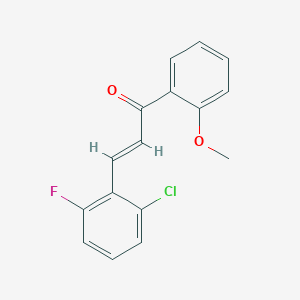
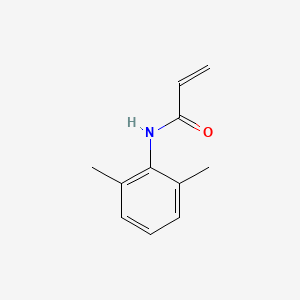
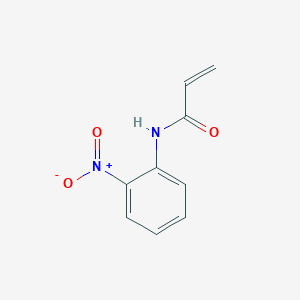
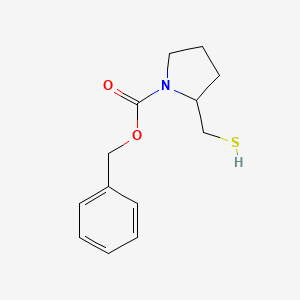
![2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3077039.png)
![4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B3077040.png)
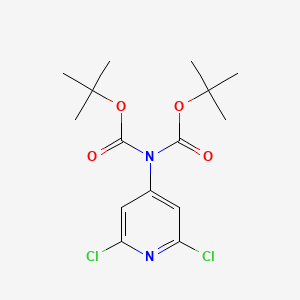
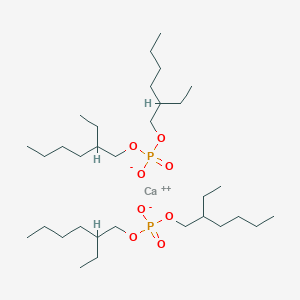
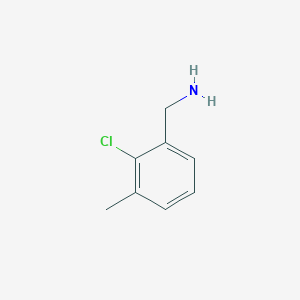
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B3077077.png)

![{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B3077092.png)
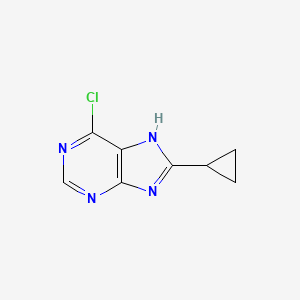
![1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077120.png)
